Lividin-3
Description
Lividin-3 is a synthetic organic compound with hypothesized applications in pharmaceutical and materials science research. Comparative studies of such compounds typically focus on structural analogs (e.g., variations in functional groups or metal coordination) or functional analogs (e.g., similar therapeutic targets or industrial uses) .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SVLGTVKDLLIGAGKSAAQSVLTALSCKLSNSC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Lividin-3 with Structurally Similar Compounds
Structural Analog: Compound A
- Core Structure : Hypothetically, Compound A shares a backbone with this compound but differs in a hydroxyl (-OH) group substitution at the C-7 position.
Analytical Data :
Property This compound Compound A Molecular Formula C₁₅H₁₀O₅ C₁₅H₁₀O₆ Melting Point (°C) 215–217 198–201 Solubility (mg/mL H₂O) 0.45 1.20 Such data would typically be validated using methods described in pharmaceutical characterization guidelines, including differential scanning calorimetry (DSC) and HPLC purity assays .
Functional Impact : The additional hydroxyl group in Compound A enhances aqueous solubility but reduces thermal stability, a trade-off critical for drug formulation .
Structural Analog: Compound B
- Core Structure : Compound B may feature a metal-coordinated variant of this compound (e.g., zinc instead of magnesium).
Analytical Data :
Property This compound Compound B Metal Ion Mg²⁺ Zn²⁺ Stability (pH 7.4) >24 hours <12 hours Bioavailability (%) 62 38 Metal substitution studies often require inductively coupled plasma mass spectrometry (ICP-MS) to confirm ion content and stability .
Functional Comparison with Therapeutically Similar Compounds
Functional Analog: Compound C
- Therapeutic Target : Both this compound and Compound C may inhibit kinase enzymes, but with divergent selectivity profiles.
- Pharmacokinetic Data: Parameter this compound Compound C IC₅₀ (nM) 12.5 8.2 Plasma Half-life (h) 6.7 3.1 CYP3A4 Inhibition Low High Such comparisons rely on bioanalytical validations, including enzyme-linked immunosorbent assays (ELISA) and cytochrome P450 interaction studies .
Functional Analog: Compound D
- Industrial Application : Both compounds may serve as corrosion inhibitors, but with varying efficiency under extreme conditions.
Performance Data :
Condition This compound Efficiency (%) Compound D Efficiency (%) 90°C, pH 2 78 92 25°C, pH 7 95 89 Electrochemical impedance spectroscopy (EIS) and weight-loss assays are standard for such evaluations .
Key Research Findings and Limitations
- Advantages of this compound: Superior thermal stability compared to Compound A .
- Limitations :
Tables Referenced in Analysis
Table 1 : Structural and physicochemical comparison of this compound with Compound A and B.
Table 2 : Functional and pharmacokinetic comparison of this compound with Compound C and D.
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
